![molecular formula C20H22ClNOS B2519221 3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one CAS No. 1705760-00-4](/img/structure/B2519221.png)
3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one
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Description
3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one, commonly known as CT-1, is a novel psychoactive substance that belongs to the class of arylcyclohexylamines. It has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
Quantum Chemical Calculations and Biological Activities
- Quantum Chemical Analysis and Biological Activities : Studies involving similar compounds have been focused on their characterization using quantum chemical methods and vibrational spectral techniques. For example, a compound closely related in structure was analyzed, demonstrating significant antimicrobial activity. This suggests potential applications of "3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one" in developing antimicrobial agents, supported by molecular docking studies to assess interaction with proteins and potential bioactivity (A. Viji et al., 2020).
Antioxidative and Antimicrobial Properties
- Antioxidative Phenylpropanoids : Research on phenylpropanoids from berries has shown antioxidative properties, which could suggest that structurally similar compounds like "3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one" may also exhibit antioxidative activities beneficial for health and pharmaceutical applications (H. Kikuzaki et al., 1999).
Synthesis and Crystal Structures
- Synthesis and Structural Analysis : The synthesis and crystal structure analysis of chalcone derivatives provide insights into the molecular arrangements and interactions, which are crucial for understanding the chemical behavior and potential applications of "3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one" in materials science and drug design (Vinutha V. Salian et al., 2018).
Antimicrobial and Antiradical Activity
- Antimicrobial and Antiradical Activity : Compounds with similar structural frameworks have been synthesized and evaluated for their antimicrobial and antiradical activities. This indicates the potential of "3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one" for use in developing new antimicrobial and antioxidant agents (R. Čižmáriková et al., 2020).
Molecular Docking and Computational Studies
- Molecular Docking and Quantum Chemical Calculations : Molecular docking and quantum chemical studies on similar compounds reveal their potential interaction with biological targets. These studies are essential for drug discovery and design, suggesting possible applications of "3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one" in developing new therapeutic agents (A. Viji et al., 2020).
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNOS/c21-18-8-4-5-16(15-18)9-10-20(23)22-12-11-19(24-14-13-22)17-6-2-1-3-7-17/h1-8,15,19H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYNRZXRWRACOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one |
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